molecular formula C10H11BrN2O B1450427 1-(3-Bromo-4-methylphenyl)-imidazolidin-2-one CAS No. 1539461-73-8

1-(3-Bromo-4-methylphenyl)-imidazolidin-2-one

Cat. No. B1450427
CAS RN: 1539461-73-8
M. Wt: 255.11 g/mol
InChI Key: RTVJEPFEPXSGAP-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylphenyl)-imidazolidin-2-one, also known as BMIM, is an organic compound belonging to the class of imidazolidin-2-ones. It is a colorless, crystalline solid with a molecular formula of C9H10BrNO and a molecular weight of 241.07 g/mol. It is a highly versatile compound that has been widely used in a variety of scientific research applications. It has also been used in laboratory experiments due to its unique properties, such as its high solubility in various solvents and its low toxicity.

Scientific Research Applications

Catalysis and Organic Synthesis

1-(3-Bromo-4-methylphenyl)-imidazolidin-2-one and its derivatives are significant in catalysis and organic synthesis. For instance, these compounds participate in gold(I)-catalyzed intermolecular hydroamination reactions, facilitating the synthesis of imidazolidin-2-one derivatives with high regioselectivity and yield. Such processes are crucial for the development of novel organic compounds with potential applications in medicinal chemistry and material science (Zhang, Lee, & Widenhoefer, 2009).

Structural Modifications in Peptides

Imidazolidin-2-ones are utilized for skeletal modifications in bioactive oligopeptides, acting as proline surrogates or for protecting the N-terminal amino acid against hydrolysis. This structural alteration enhances the stability and bioavailability of peptide-based drugs, showcasing the versatility of imidazolidin-2-ones in drug design and development (Ferraz, Gomes, Oliveira, Moreira, & Gomes, 2007).

Material Science and Molecular Modeling

The structural analysis and molecular modeling of imidazolidin-2-ones, including 1-(3-Bromo-4-methylphenyl)-imidazolidin-2-one derivatives, provide insights into the intermolecular interactions and stability of these compounds. Such studies are foundational in material science for designing new materials with specific physical and chemical properties (Cyrański, Wawer, Zielińska, Mrozek, Koleva, & Lozanova, 2001).

Antimicrobial and Antifungal Activities

New derivatives of imidazolidin-2-one have been synthesized and evaluated for their antibacterial and antifungal activities. These studies reveal the potential of imidazolidin-2-ones as lead compounds for developing new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant strains of bacteria and fungi (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016).

properties

IUPAC Name

1-(3-bromo-4-methylphenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-7-2-3-8(6-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVJEPFEPXSGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-4-methylphenyl)imidazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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